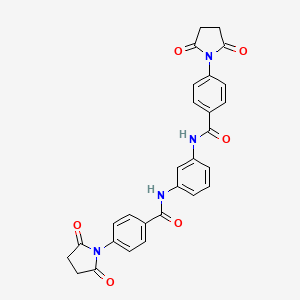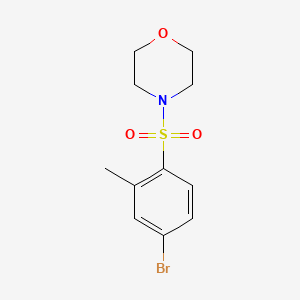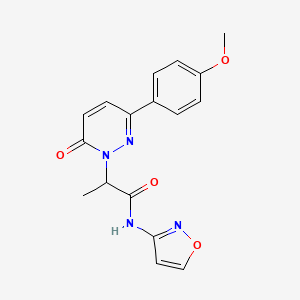
N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide), commonly known as PDPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PDPB is a bisamide derivative of pyrrolidinone that has been synthesized through various methods.
Wirkmechanismus
PDPB exerts its effects through various mechanisms, including the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, PDPB can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and physiological effects:
PDPB has been shown to have various biochemical and physiological effects. Studies have shown that PDPB can induce cell cycle arrest and apoptosis in cancer cells. PDPB has also been shown to have anti-inflammatory and anti-oxidant properties. Additionally, PDPB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PDPB has several advantages as a research tool. It is a potent inhibitor of HDACs and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. However, PDPB has some limitations as a research tool. It has low solubility in water, making it difficult to administer in vivo. Additionally, PDPB has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate dosages in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of PDPB. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of PDPB to better understand its properties and potential as a therapeutic agent.
Conclusion:
In conclusion, PDPB is a chemical compound that has gained significant attention in scientific research due to its unique properties. PDPB has been synthesized through various methods and has been extensively studied for its potential applications in cancer research, inflammation, and neuroprotection. PDPB exerts its effects through the inhibition of HDACs and has various biochemical and physiological effects. While PDPB has some limitations as a research tool, there are several future directions for the study of PDPB, including its potential as a cancer treatment and a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
PDPB can be synthesized through various methods, including the reaction of 1,3-phenylenediamine with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent. Another method involves the reaction of 1,3-phenylenediamine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in the presence of a base. The yield of PDPB varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
PDPB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PDPB is in the field of cancer research. Studies have shown that PDPB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDPB has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, PDPB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O6/c33-23-12-13-24(34)31(23)21-8-4-17(5-9-21)27(37)29-19-2-1-3-20(16-19)30-28(38)18-6-10-22(11-7-18)32-25(35)14-15-26(32)36/h1-11,16H,12-15H2,(H,29,37)(H,30,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNLQLOAJUZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)


![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)

![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702859.png)
![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)

